2',4'-Dichloro-3-(3,5-dimethylphenyl)propiophenone
Overview
Description
“2’,4’-Dichloro-3-(3,5-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(3,5-dimethylphenyl)-1-propanone . The InChI code is 1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 .Scientific Research Applications
Molecular Structure Analysis
- The compound shows interesting molecular structures, such as in a study where the angle between mean planes of phenyl groups and the crystal packing stabilized by intermolecular hydrogen bonding is analyzed (Jasinski et al., 2007).
Crystallographic Studies
- Crystallographic studies reveal details about the orientations and interactions of different groups within the molecule, contributing to understanding its chemical behavior and potential applications (Bappalige et al., 2009).
Complex Formation with Metals
- The molecule can form complexes with metals, such as tungsten, which can catalyze certain chemical reactions. This application is significant in the field of catalysis and material science (Lehtonen & Sillanpää, 2004).
Synthesis of Novel Compounds
- It serves as a precursor for synthesizing novel compounds, such as different types of pyrimidinones, which have potential applications in pharmaceuticals and other chemical industries (Bonacorso et al., 2003).
Development of Polymer Materials
- The compound is used in the synthesis of new aromatic polyesters, which have applications in material science, particularly for developing polymers with specific mechanical and thermal properties (Honkhambe et al., 2010).
Photoreduction Reactions
- It plays a role in photoreduction reactions, which are crucial in photochemistry and may have implications in the development of photoactive materials (Li et al., 2012).
Electrosynthesis Applications
- The compound can be used in electrosynthesis, indicating potential applications in electrochemical processes and material synthesis (Lyalin et al., 2006).
Antibacterial and Antifungal Properties
- Some derivatives of this compound have shown antimicrobial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Limban et al., 2011).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEMZXKTLAQLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644915 | |
Record name | 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-00-5 | |
Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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